2-Methyl-7-m-tolylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-methyl-7-(3-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-12-4-3-5-15(10-12)16-9-8-14-7-6-13(2)18-17(14)11-16/h3-11H,1-2H3 |
InChI Key |
LRWHLTHMQZJGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=CC(=N3)C)C=C2 |
Origin of Product |
United States |
Synthesis and Characterization of 2 Methyl 7 M Tolylquinoline
Synthetic Methodologies
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests that it could be synthesized using well-known named reactions for quinoline synthesis. One plausible approach is the Doebner-von Miller reaction . This reaction involves the condensation of an α,β-unsaturated carbonyl compound (or its precursor) with an aniline (B41778) in the presence of an acid catalyst. In the case of this compound, this would likely involve the reaction of 3-toluidine with an appropriate α,β-unsaturated ketone or aldehyde that would provide the 2-methyl group.
Another potential synthetic route is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. For the target molecule, 3-toluidine would react with acetylacetone (B45752) under acidic conditions to form the corresponding quinoline.
Furthermore, modern cross-coupling reactions could be employed. For instance, a pre-functionalized quinoline, such as 7-halo-2-methylquinoline, could be coupled with a tolylboronic acid derivative (Suzuki coupling) or a tolylzinc reagent (Negishi coupling) in the presence of a palladium catalyst to form the desired product.
Conrad–Limpach–Knorr Synthesis
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in further chemical transformations.
| Property | Value |
| Molecular Formula | C₁₇H₁₅N |
| Molecular Weight | 233.31 g/mol idrblab.net |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Likely soluble in common organic solvents |
| LogP (octanol-water partition coefficient) | 4.6 idrblab.net |
| Hydrogen Bond Donor Count | 0 idrblab.net |
| Hydrogen Bond Acceptor Count | 1 idrblab.net |
| Rotatable Bond Count | 1 idrblab.net |
Scandium-Catalyzed Methods, including Polymer-Supported Systems
Metal-Free and Organocatalytic Protocols
Spectroscopic Properties
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and tolyl rings. The methyl group on the quinoline ring would appear as a singlet, likely in the range of δ 2.5-2.8 ppm. The methyl group on the tolyl ring would also be a singlet, in a similar region. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield region (δ 7.0-8.5 ppm).
¹³C NMR: The carbon NMR spectrum would display signals for all 17 carbon atoms. The methyl carbons would appear in the upfield region (around δ 20-25 ppm). The aromatic and quinoline ring carbons would resonate in the downfield region (δ 120-160 ppm). The carbon atom attached to the nitrogen (C2) would likely be found at the lower end of this range.
The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would appear in the 1600-1450 cm⁻¹ region. The presence of the methyl groups would be indicated by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 233, corresponding to its molecular weight. idrblab.net Fragmentation would likely involve the loss of a methyl group (M-15) or cleavage of the bond between the quinoline and tolyl rings.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 7 M Tolylquinoline and Its Analogues
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.comresearchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 2-Methyl-7-m-tolylquinoline, the FT-IR spectrum is characterized by a combination of vibrations from the quinoline (B57606) core, the methyl substituent, and the m-tolyl group.
Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the two methyl groups (one on the quinoline ring and one on the tolyl group) appears in the 3000-2850 cm⁻¹ range. vscht.cz The stretching vibrations of the C=C and C=N bonds within the quinoline and tolyl aromatic rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern on the aromatic rings, typically appear as strong bands in the 900-650 cm⁻¹ range. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretching |
| 3000-2850 | Aliphatic C-H (Methyl) | Stretching |
| 1600-1585 | Aromatic Ring (C=C and C=N) | Stretching |
| 1500-1400 | Aromatic Ring (C=C and C=N) | Stretching |
| 1470-1430 | C-H (Methyl) | Asymmetric/Symmetric Bending |
| 1385-1375 | C-H (Methyl) | Symmetric (Umbrella) Bending |
| 1250-1000 | C-H Aromatic | In-plane Bending |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. frontiersin.orgbeilstein-journals.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of aromatic compounds. mjcce.org.mk
In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to produce strong signals. The symmetric "ring breathing" mode of the quinoline and tolyl rings would be particularly prominent. Vibrations involving the C-C bonds linking the tolyl group to the quinoline ring and the C-CH₃ bonds are also readily observed. The use of a 1064 nm laser minimizes fluorescence, which can often be a problem with complex organic molecules. frontiersin.org The spectral data from both FT-IR and FT-Raman provide a more complete picture of the molecule's vibrational modes. nih.govscholarsresearchlibrary.com
Normal Coordinate Analysis for Vibrational Assignment
To definitively assign the observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions, a Normal Coordinate Analysis (NCA) is employed. This theoretical calculation uses a model of the molecule's geometry and a set of force constants that describe the stiffness of the bonds and the forces resisting bond angle deformation. researchgate.netnist.gov
The analysis, often performed using Wilson's FG matrix method, calculates the theoretical vibrational frequencies and the Potential Energy Distribution (PED). The PED indicates the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode of vibration. By comparing the calculated frequencies with the experimental data, and analyzing the PED, each band in the spectra can be confidently assigned. researchgate.net This process validates the interpretation of the spectra and provides a deeper understanding of the molecule's dynamic structure. researchgate.net For complex molecules like this compound, where many vibrations can be coupled, NCA is an indispensable tool for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. libretexts.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. ipb.pt
One-Dimensional (1D) NMR Spectroscopy (¹H, ¹³C)
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first step in structural characterization. emerypharma.com
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). For this compound, the aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of signals corresponding to the protons on the quinoline and tolyl rings. The protons on the quinoline ring at positions 3, 4, 5, 6, and 8 would each give distinct signals. The protons on the m-tolyl ring would also produce a characteristic pattern. The two methyl groups would appear as sharp singlets in the upfield region (typically δ 2.4-2.6 ppm). uncw.edu
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net In this compound, distinct signals would be expected for each carbon in the quinoline and tolyl skeletons, as well as for the two methyl carbons. The chemical shifts of the carbons are indicative of their hybridization and electronic environment. Aromatic and heteroaromatic carbons typically resonate in the δ 110-160 ppm range, while the methyl carbons would appear at much higher field (δ ~20-25 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 2-CH₃ | ~2.5 (s, 3H) | ~25 |
| 3 | ~7.2 (d) | ~122 |
| 4 | ~8.0 (d) | ~136 |
| 5 | ~7.8 (d) | ~127 |
| 6 | ~7.4 (dd) | ~128 |
| 7 | - | ~139 |
| 8 | ~7.6 (s) | ~129 |
| 2' (Tolyl-CH₃) | ~2.4 (s, 3H) | ~21 |
| Aromatic (Quinoline) | - | ~148 (C2), ~126 (C4a), ~137 (C7), ~147 (C8a) |
| Aromatic (Tolyl) | ~7.1-7.4 (m) | ~138 (C1'), ~129 (C2'), ~128.5 (C4'), ~127.5 (C5'), ~126 (C6') |
*Predicted values are based on analogous substituted quinoline and toluene (B28343) systems. Actual values may vary. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
Two-Dimensional (2D) NMR Spectroscopy (COSY, HMQC, HMBC) for Structural Elucidation
While 1D NMR provides foundational data, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular structure. acs.orgresearchgate.net
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would establish the connectivity between adjacent protons on the quinoline ring (e.g., H5-H6) and on the tolyl ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comyoutube.com Each cross-peak in the HSQC/HMQC spectrum links a specific proton to its corresponding carbon atom. This allows for the direct assignment of carbon signals for all protonated carbons in this compound.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). mdpi.comnih.gov For instance, the protons of the 2-methyl group would show an HMBC correlation to carbon C2 of the quinoline ring, confirming its position. oxinst.com Similarly, correlations between the tolyl protons and the quinoline carbon C7 would verify the point of attachment of the tolyl substituent. By piecing together these long-range correlations, the entire structure, including the positions of quaternary (non-protonated) carbons, can be definitively established. researchgate.net
Multinuclear NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. For this compound, both ¹H and ¹³C NMR are fundamental in confirming the arrangement of atoms.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. uncw.edu The spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline and tolyl ring systems. uncw.edu A characteristic singlet for the methyl group at the C2 position of the quinoline ring would appear further upfield, while the methyl protons on the m-tolyl group would also present as a distinct singlet. derpharmachemica.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for this compound should display a unique signal for each magnetically non-equivalent carbon atom. derpharmachemica.com The presence of methyl and aromatic carbons would be confirmed by signals in their characteristic chemical shift regions. rsc.org For instance, studies on similar substituted quinolines show that carbons bonded to nitrogen appear at distinct chemical shifts, and the substitution pattern significantly influences the shifts of the aromatic carbons. rsc.orgnih.gov
| Technique | Expected Chemical Shifts (δ ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~8.9 - 7.2 | Aromatic protons (Quinoline and Tolyl rings) |
| ~2.7 | Quinoline-CH₃ | |
| ~2.4 | Tolyl-CH₃ | |
| ¹³C NMR | ~160 - 115 | Aromatic carbons (Quinoline and Tolyl rings) |
| ~25 | Quinoline-CH₃ | |
| ~21 | Tolyl-CH₃ |
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. measurlabs.cominnovareacademics.in This precision allows for the determination of a compound's exact elemental formula, which is a critical step in identifying an unknown substance or confirming the structure of a synthesized molecule. measurlabs.combioanalysis-zone.com For this compound (C₂₃H₁₉N), HRMS can differentiate its molecular formula from other combinations of atoms that might have the same nominal mass. bioanalysis-zone.com Research on various quinoline derivatives consistently demonstrates the utility of HRMS, where the experimentally measured mass shows negligible deviation from the theoretically calculated mass, often with an error of less than 5 ppm. nih.govfrontiersin.orgmdpi.com
| Ion | Elemental Formula | Calculated m/z | Hypothetical Found m/z |
|---|---|---|---|
| [M+H]⁺ | C₂₃H₂₀N⁺ | 309.1596 | 309.1594 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines two techniques to separate and identify components of a mixture. etamu.edu The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer detects and identifies the separated components by generating a mass spectrum. etamu.edunih.gov Quinoline and its derivatives are often sufficiently volatile for GC-MS analysis. nih.govresearchgate.net The output provides a retention time for this compound, which is characteristic under specific GC conditions, and a mass spectrum that reveals its molecular ion peak (M⁺) and a unique fragmentation pattern. etamu.edu In the analysis of related quinoline structures, fragmentation often involves the loss of substituent groups or the stable quinoline ring itself. tandfonline.comscispace.com
| Fragment | Proposed Structure | m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 309 |
| [M-CH₃]⁺ | Loss of a methyl group | 294 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for polar and thermally labile molecules. nih.gov It is frequently coupled with liquid chromatography (LC). nih.gov Nitrogen-containing heterocyclic compounds like quinolines are well-suited for ESI-MS analysis in positive ion mode, as the basic nitrogen atom is readily protonated to form a stable [M+H]⁺ ion. nih.govresearchgate.net This technique typically results in minimal fragmentation, making it an excellent method for unequivocally confirming the molecular weight of the parent compound. nih.gov Numerous studies on quinoline derivatives utilize ESI-MS to verify the mass of synthesized products, often observing the protonated molecule as the base peak in the spectrum. nih.govfrontiersin.orgresearchgate.net
| Ion Type | Formula | Expected m/z |
|---|---|---|
| Protonated Molecule | [C₂₃H₁₉N + H]⁺ | 309.16 |
| Sodium Adduct | [C₂₃H₁₉N + Na]⁺ | 331.14 |
Electronic Spectroscopy Characterization
Electronic spectroscopy, particularly UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. msu.edu This technique is highly sensitive to the conjugated π-electron systems that are characteristic of aromatic compounds like this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The extended conjugated system of this compound, which encompasses both the quinoline and tolyl rings, gives rise to strong absorption in the UV-Vis region. The absorption bands observed are primarily due to π → π* electronic transitions. rsc.orglibretexts.org The position of the maximum absorption wavelength (λ_max) and the intensity of the absorption are sensitive to the molecular structure and the solvent used for the analysis. mdpi.com Studies on substituted quinolines have shown that the position and nature of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. scispace.comaanda.org For example, absorption bands for substituted quinolines are often observed in the 250-400 nm range. rsc.orgresearchgate.net The solvent polarity can also influence the λ_max values, a phenomenon known as solvatochromism. mdpi.com
| Solvent | Hypothetical λ_max (nm) | Transition Type |
|---|---|---|
| Hexane | ~280, ~325 | π → π |
| Ethanol (B145695) | ~285, ~330 | π → π |
UV Photoelectron Spectroscopy (UPS) and Electronic Structure Correlation
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of photoelectrons ejected upon irradiation with ultraviolet photons. libretexts.orgseriius.com This method is particularly adept at examining electrons in the valence levels, providing direct information about the molecular orbitals involved in chemical bonding. libretexts.orgthermofisher.com For quinoline and its derivatives, UPS spectra reveal how substituents influence the energy of the highest occupied molecular orbital (HOMO) and other valence orbitals. cnr.itresearchgate.net
In a typical UPS experiment, a sample in the gas phase is irradiated with a monochromatic UV source, commonly a helium discharge lamp emitting photons with energies of 21.2 eV (He I) or 40.8 eV (He II). thermofisher.com The kinetic energy of the emitted photoelectrons is measured, and the binding energy (BE) of the orbital from which the electron was ejected is determined by the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron. ucl.ac.uk
For this compound, the electronic structure is based on the parent quinoline system, a heteroaromatic compound with fused benzene (B151609) and pyridine (B92270) rings. cnr.it The introduction of the methyl group at the 2-position and the m-tolyl group at the 7-position is expected to perturb the valence electronic structure. Both are electron-donating groups, which generally raise the energy of the π-orbitals, leading to lower ionization potentials (binding energies) compared to the unsubstituted quinoline.
Studies on substituted quinolines have provided a framework for understanding these effects. For instance, the investigation of quinoline, 4-chloroquinoline, 4-aminoquinoline, and 4-amino-7-chloroquinoline using UPS and theoretical calculations has demonstrated a clear correlation between the nature of the substituent and the electronic structure. cnr.itresearchgate.net The amino group (an electron-donating group) causes a stabilization of certain orbitals and destabilization of others, which is reflected in the measured binding energies. Conversely, electron-withdrawing groups like chloro- increase the binding energies. cnr.it The analysis of the UPS spectra, aided by theoretical methods like the Outer Valence Green's Function (OVGF), allows for the precise assignment of spectral features to specific molecular orbitals. cnr.itresearchgate.net
Table 1: Illustrative Valence and Core Level Binding Energies (eV) for Quinoline and a Substituted Analogue. Data derived from studies on similar quinoline derivatives to illustrate expected trends.
| Compound | C 1s Binding Energy (eV) | N 1s Binding Energy (eV) | Lowest Ionization Potential (eV) |
|---|---|---|---|
| Quinoline | 290.32 - 291.15 | ~404.4 | ~8.6 |
| 4-Chloroquinoline | 290.32 - 292.0 (approx.) | ~404.5 | > 8.6 |
This table is generated for illustrative purposes based on data from related compounds. cnr.it
The data helps correlate the electronic properties with the molecular structure, which is essential for applications in materials science, such as the design of Organic Light Emitting Diodes (OLEDs), where quinoline derivatives are often used as dopants or host materials. cnr.itbohrium.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comazolifesciences.com By directing X-rays at a single crystal, a unique diffraction pattern is generated, which arises from the interaction of the X-rays with the electron clouds of the atoms arranged in a regular lattice. sciencemuseum.org.ukcam.ac.uk Mathematical analysis of this pattern allows for the calculation of the positions of individual atoms, yielding accurate measurements of bond lengths, bond angles, and torsional angles. uni-saarland.de
For quinoline analogues, X-ray crystallography provides unambiguous proof of their molecular structure in the solid state. nih.govsioc-journal.cn The structure of this compound would reveal the planarity of the quinoline ring system and the relative orientation of the tolyl substituent. The tolyl group at the 7-position is expected to be twisted out of the plane of the quinoline ring to minimize steric hindrance with the adjacent hydrogen atom at the 8-position. The methyl group at the 2-position, adjacent to the quinoline nitrogen, influences the local geometry and electronic distribution. researchgate.net
Numerous crystal structures of substituted quinolines have been reported, providing a basis for predicting the structural parameters of this compound. nih.govrsc.org For example, studies on other 2- and 7-substituted quinolines show characteristic C-C and C-N bond lengths within the heterocyclic ring system. The C4-N7 and C8-C7 bond lengths in similar derivatives have been reported in the ranges of 1.36-1.39 Å and 1.31-1.33 Å, respectively. arabjchem.org The crystal packing is governed by intermolecular interactions, such as π-π stacking and C-H···π interactions, which dictate the bulk properties of the material.
Table 2: Representative Crystallographic Data for Substituted Quinoline Derivatives. This table presents data from various quinoline derivatives to illustrate the type of information obtained from X-ray crystallography.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Phenyl quinoline-2-carboxylate | C₁₆H₁₁NO₂ | Monoclinic | P2₁/c | a=14.7910Å, b=5.7644Å, c=28.4012Å, β=99.043° | researchgate.net |
| 2-Methoxyphenyl quinoline-2-carboxylate | C₁₇H₁₃NO₅ | Monoclinic | P2₁/n | - | researchgate.net |
| Ethyl 2-(4-phenylpiperazin-1-ylmethyl)quinoline-3-carboxylate | C₂₇H₂₉N₃O₂ | Triclinic | P-1 | a=9.41Å, b=10.27Å, c=13.16Å, α=97.58°, β=101.99°, γ=108.01° | sioc-journal.cn |
Note: Specific unit cell parameters for the second entry were not provided in the source abstract. This table is for illustrative purposes.
This structural information is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the solid-state photophysical properties relevant to materials science. nih.gov
Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for catalytic studies)
Surface analysis techniques are crucial for investigating the chemical composition and electronic state of the outermost atomic layers of a material, which is particularly important in the field of heterogeneous catalysis. cardiff.ac.uk X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a primary tool for this purpose. wikipedia.orgthermofisher.com It provides information on elemental composition, chemical states, and the electronic environment of atoms on a catalyst's surface. wikipedia.org
In catalysis, quinoline and its derivatives are often synthesized or transformed using heterogeneous catalysts, for example, in hydrogenation reactions. rsc.org XPS can be applied to study the catalyst used in the synthesis or hydrogenation of this compound. The technique involves irradiating the catalyst surface with X-rays, causing the emission of core-level electrons. cardiff.ac.uk The binding energy of these electrons is characteristic of the element and its oxidation state. thermofisher.com
For instance, in the catalytic hydrogenation of quinolines using a palladium-based catalyst (e.g., Pd/Al₂O₃), XPS can be used to:
Identify the oxidation state of the active metal: It can distinguish between metallic palladium (Pd⁰), which is often the active species, and oxidized forms (e.g., Pd²⁺, Pd⁴⁺). rsc.orgnih.gov
Monitor surface composition: It can quantify the amount of the active metal and other elements on the support surface.
Investigate catalyst deactivation: XPS analysis of used catalysts can reveal the presence of adsorbed species (e.g., carbonaceous deposits or strongly bound intermediates) that may poison the active sites. units.it
Recent studies have utilized in-situ or ambient pressure XPS (APXPS) to monitor the catalyst surface under reaction conditions, providing dynamic information about the state of the catalyst as it interacts with reactants like quinolines and hydrogen. rsc.orgnih.govlu.se For example, XPS analysis of a PrVO₄ catalyst used for the synthesis of 2,3-disubstituted quinolines established the existence of active redox couples (Pr³⁺/Pr⁴⁺ and V⁴⁺/V⁵⁺) on the surface, which are crucial for the catalytic cycle. nih.gov
Table 3: Illustrative Core Level Binding Energies (eV) from XPS for a Catalyst System. This table shows typical binding energy ranges for elements commonly found in catalytic systems used for quinoline chemistry.
| Element / Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|
| Pd 3d₅/₂ (Metallic) | ~335.0 | Indicates the presence of the active metallic state of Palladium. |
| Pd 3d₅/₂ (Oxidized, e.g., PdO) | ~336.0 - 337.0 | Indicates oxidized Palladium, which may be a precursor or a deactivated state. |
| C 1s (Adventitious Carbon) | ~284.8 | Serves as a reference for charge correction. |
| C 1s (Graphitic/Coke) | ~284.2 | Can indicate catalyst fouling by carbon deposition. |
| N 1s (Adsorbed Quinoline) | ~400.0 | Indicates adsorption of nitrogen-containing reactants or products on the surface. |
Binding energies are approximate and can shift based on the specific chemical environment and charge referencing. Data is based on values reported in the literature for similar systems. rsc.orgunits.it
By providing a detailed picture of the catalyst's surface chemistry, XPS plays a vital role in understanding reaction mechanisms and in the rational design of more efficient and robust catalysts for the synthesis and transformation of quinoline derivatives.
Theoretical Investigations of 2 Methyl 7 M Tolylquinoline and Quinoline Analogues
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry provides a powerful lens through to examine the intricacies of molecular structures and their electronic properties. For quinoline (B57606) and its derivatives, a variety of methods are employed to predict their behavior and characteristics.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of quinoline derivatives. rsc.orgrsc.orgresearchgate.net This method is favored for its balance of accuracy and computational cost, making it well-suited for the study of complex organic molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), allow for the optimization of molecular geometries, providing detailed information on bond lengths and angles. rjptonline.orgnih.gov
For instance, studies on various quinoline derivatives have successfully used DFT to predict their optimized structures. rjptonline.orgbohrium.com These calculations are not merely theoretical exercises; they provide fundamental data that underpins our understanding of these molecules' physical and chemical behavior. The calculated geometric parameters from DFT often show good agreement with experimental data where available, lending credence to the computational approach. scirp.org
Beyond simple geometry, DFT is instrumental in elucidating the electronic nature of these compounds. Properties such as dipole moments and the distribution of electron density are readily calculated. scirp.org For example, the dipole moment of quinoline has been calculated to be around 2.004 D using DFT (B3LYP/6-31+G(d,p)), which aligns well with experimental findings. scirp.org
Ab Initio and Semi-Empirical Methods
While DFT is a cornerstone of modern computational chemistry, other methods also play a role in the study of quinoline analogues. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit more computationally intensive, approach to solving the Schrödinger equation for a given molecule. nih.gov These methods are valuable for providing benchmark data and for studies where electron correlation effects are of particular interest.
Semi-empirical methods, such as AM1 and PM3, offer a more economical alternative, using parameters derived from experimental data to simplify calculations. tku.edu.twtandfonline.com These methods are particularly useful for screening large numbers of molecules or for studying very large systems where DFT or ab initio calculations would be prohibitively expensive. For example, semi-empirical methods have been used to investigate the properties of pyrazolo[3,4-b]quinoline derivatives, providing insights into their potential as emitting materials in OLEDs. tku.edu.tw
Electronic Structure and Reactivity Studies
The electronic structure of a molecule is key to understanding its reactivity. For quinoline analogues, several computational techniques are used to probe this structure and predict how these molecules will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net
In the context of quinoline derivatives, FMO analysis has been used to explain a wide range of properties. For example, in a study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, FMO analysis was used to understand the molecule's chemical behavior. rjptonline.org The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.
The HOMO-LUMO energy gap for various quinoline derivatives has been calculated in numerous studies. For instance, the calculated HOMO-LUMO energy gap for one imidazole (B134444) derivative was found to be 4.0106 eV, indicating good stability. malayajournal.org In another study on arylated quinolines, the band gaps were found to be in the range of 1.898 to 2.464 eV. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.net It provides a color-coded map where different colors represent different levels of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. malayajournal.org Green usually represents areas of neutral potential.
MEP analysis is a valuable tool for predicting the reactive sites of a molecule. malayajournal.org For quinoline derivatives, MEP maps can highlight the electronegative nitrogen atom as a site of negative potential, while the hydrogen atoms are generally in regions of positive potential. For example, in the study of an imidazole derivative, MEP analysis was used to identify the electrophilic and nucleophilic regions of the molecule. malayajournal.org
Conceptual DFT Descriptors for Reactivity Prediction
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, chemical hardness, and softness using derivatives of the electronic energy with respect to the number of electrons. nih.gov These descriptors are powerful tools for predicting and understanding the reactivity of molecules. frontiersin.org
Key conceptual DFT descriptors include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov
These descriptors have been calculated for various quinoline derivatives to provide insights into their reactivity. rsc.orgresearchgate.net For example, a study on quinoline foldamers used conceptual DFT to calculate the local nucleophilicity index, successfully predicting the regioselectivity of electrophilic halogenation. nih.gov This demonstrates the power of these descriptors in explaining experimental observations. Another study on a xanthene derivative calculated the electrophilicity index to be 3.8711 eV, indicating its global electrophilic nature. nih.gov
Structure-Reactivity Relationship Elucidation for Quinoline Frameworks
The chemical reactivity of the quinoline framework is intricately linked to its electronic and structural properties, which can be modulated by the introduction of various substituents. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these structure-reactivity relationships. Global and local reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, provide a quantitative basis for understanding and predicting the chemical behavior of substituted quinolines. arabjchem.org
A key descriptor for chemical reactivity is the HOMO-LUMO energy gap (ΔE). A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. rsc.orgbioline.org.br For instance, studies on quinolin-4-one derivatives have shown that substituents significantly influence this energy gap. The introduction of a bromine atom was found to decrease the energy gap, thereby increasing the reactivity of the quinolin-4-one system compared to its unsubstituted or methoxylated counterparts. scirp.org Conversely, molecules with a larger energy gap are considered "hard molecules" and are kinetically more stable. tandfonline.com
The nature and position of substituents dictate the electron distribution within the quinoline ring system, affecting its susceptibility to electrophilic or nucleophilic attack. Electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent. This enhances the nucleophilicity of the ring and can direct electrophilic substitution. tandfonline.comacs.org For example, Hammett plots for the H/D exchange in quinoline N-oxides revealed that electron-donating substituents at the 5- and 6-positions accelerate the reaction, indicating a significant electrophilic character of the palladium catalyst involved in the C-H activation. acs.org
Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or formyl (-CHO) decrease the electron density of the ring, making it more susceptible to nucleophilic attack. tandfonline.com Local reactivity descriptors like Fukui functions and MEP surfaces are crucial for identifying specific reactive sites within a molecule. The MEP surface visually represents the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. arabjchem.orgsapub.org For example, in 2-(quinoline-4-yloxy)acetamide derivatives, the C24 carbon atoms were identified as the most electrophilic sites using dual descriptor calculations. sapub.org
Steric effects also play a critical role. Bulky substituents can hinder the approach of reactants to adjacent positions on the quinoline ring, thereby influencing regioselectivity. mdpi.comnih.gov In the hydrodenitrogenation (HDN) of quinolines, a methyl group on the α-carbon (position 2) was found to hinder the contact between the nitrogen atom and the catalyst's active site. mdpi.comnih.gov Similarly, a methyl group at the β-carbon (position 3) increased the steric hindrance for C-N bond cleavage. mdpi.comnih.gov
These theoretical insights into structure-reactivity relationships are vital for designing synthetic pathways and for tuning the chemical properties of quinoline derivatives for specific applications.
Computational Reaction Pathway Analysis and Transition State Identification
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like quinolines. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states (TS), and determine the most plausible reaction pathways.
Classic quinoline syntheses, such as the Doebner-von Miller and Combes reactions, have been subjected to mechanistic scrutiny using computational methods. wikipedia.orgwikipedia.org The Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, was proposed to proceed through a fragmentation-recombination mechanism based on carbon isotope scrambling experiments, a hypothesis that can be further explored and visualized through computational modeling. wikipedia.orgnih.gov
For the Combes quinoline synthesis, which condenses anilines with β-diketones under acidic conditions, DFT calculations can elucidate the multi-step mechanism. wikipedia.org This typically involves:
Formation of a Schiff base intermediate.
Tautomerization to an enamine.
An acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is often the rate-determining step.
Dehydration to yield the final aromatic quinoline product.
Computational analysis of this process allows for the calculation of activation energies for each step. For example, in a modified Combes synthesis, it was found that steric effects of substituents played a more significant role in the rate-determining annulation step than in the initial nucleophilic addition. wikipedia.org
DFT calculations are also crucial for understanding the regioselectivity of quinoline functionalization. In the palladium-catalyzed C-H arylation of quinoline N-oxides, computational studies investigated why the reaction selectively occurs at the C8 position over the more electronically accessible C2 position. acs.org By modeling the reaction pathways, including the C-H activation step, it was determined that while C2-H activation might be kinetically accessible, the formation of the 5-membered palladacycle intermediate via C8-H activation is thermodynamically more favorable. tandfonline.com The calculated Gibbs free energy profiles can compare the transition state energies for C2 vs. C8 activation, providing a quantitative explanation for the observed experimental outcome. acs.org
Similarly, in the gold-catalyzed oxidation of thioalkynes with quinoline N-oxides, DFT calculations were used to compare two possible oxidative modes: Cα- and Cβ-oxidation. acs.org The calculations predicted that the Cβ-oxidative process was slightly more favorable by analyzing the NBO charges and the energies of the respective transition states (TS1A-2A vs. TS1A-2B). acs.org
Transition state (TS) identification is a cornerstone of these analyses. A TS on the PES is a first-order saddle point, representing the maximum energy along the reaction coordinate. It is characterized by having exactly one imaginary vibrational frequency. d-nb.info Locating this TS allows for the calculation of the activation energy barrier, which is fundamental to predicting reaction rates. For instance, in modeling the oxidation of quinoline by quinoline 2-oxidoreductase, a TS structure was confirmed by the presence of one imaginary negative frequency, and the analysis of bond distances and atomic charges at this state suggested a concerted hydride transfer mechanism. d-nb.info
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (General, non-biological/drug target specific)
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, providing insights into their conformational preferences and intermolecular interactions in various environments over time. ijcce.ac.ir For quinoline derivatives, MD simulations can reveal how substituents affect the molecule's flexibility, shape, and interactions with surrounding solvent molecules or other species, which are crucial aspects for applications in materials science and as chemical sensors. nih.govbohrium.com
Conformational analysis of substituted quinolines is a key application of MD. While small molecules might seem rigid, substituents, especially flexible side chains, can adopt multiple conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the dynamics of interconversion between them. researchgate.net For example, a conformational analysis of two C2-substituted pyrrolo[2,3-f]quinolines using MD calculations in water and DMSO showed differences in their conformational properties, which could influence their diffusion and interactions in different media. nih.gov The simulations can track torsional angles over time to understand the rotational freedom of specific bonds. researchgate.net
MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, in a dynamic context. bohrium.com Radial distribution functions (RDFs) can be calculated from MD trajectories to determine the probability of finding a solvent molecule (like water) at a certain distance from a specific atom in the quinoline derivative. arabjchem.org This provides a detailed picture of the solvation shell and the strength of solute-solvent interactions. For instance, MD studies on quinoline derivatives in aqueous solutions have been used to calculate RDFs to understand their sensitivity towards hydrolysis. arabjchem.org
In the solid state, Car-Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) can be used to investigate intermolecular hydrogen bond networks within a crystal lattice. bohrium.com A study on 5-hydroxyquinoline (B119867) in the crystalline phase used these methods to analyze the dynamic nature of its intermolecular hydrogen bonds, revealing their strength and the importance of quantum effects. bohrium.com
Furthermore, MD simulations can model the adsorption and orientation of quinoline derivatives on surfaces, which is relevant for applications like corrosion inhibition. Simulations of quinoline derivatives on an Fe (110) surface showed that the molecules tend to adsorb in a planar fashion, maximizing the contact between the π-system and the metal surface. bohrium.comjmaterenvironsci.com The interaction energy between the inhibitor molecule and the surface, calculated from the simulation, provides a measure of the adsorption strength, which correlates with the inhibitor's efficiency. ijcce.ac.ir These simulations offer a dynamic view that complements the static picture provided by quantum chemical calculations.
Applications of 2 Methyl 7 M Tolylquinoline and Quinoline Scaffolds in Diverse Non Clinical Research Fields
Materials Science Applications
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
There is no available research data to suggest that 2-Methyl-7-m-tolylquinoline has been investigated for its potential use in Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices. While quinoline (B57606) derivatives are known to be used in the synthesis of materials for OLEDs, ijcce.ac.ir specific studies involving this compound are absent from the scientific literature. Research in this area often focuses on quinoline complexes with metals like zinc, as seen in studies on compounds like 2-methyl-8-quinolinol complexes. ijcce.ac.ir
Fluorescent Probes and Imaging Agents
No studies have been found that explore the use of this compound as a fluorescent probe or imaging agent. The development of fluorescent probes often involves specific structural modifications to the quinoline core to induce desired photophysical properties, such as a response to specific analytes or biological environments. nih.govlumiprobe.com There is no indication that this compound possesses such properties or has been studied for this purpose.
Polymer Chemistry and Polymer-Supported Reagents
There is no information available on the use of this compound in polymer chemistry, either as a monomer, a catalyst, or as part of a polymer-supported reagent. Research in this field with quinoline derivatives typically involves functionalizing the quinoline ring to enable polymerization or attachment to a polymer backbone.
Catalytic Chemistry Roles
Ligands in Homogeneous and Heterogeneous Catalysis
No research has been published detailing the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. While quinoline-based structures are used as scaffolds for ligands in various catalytic reactions, rsc.org there are no specific reports on the catalytic activity or ligand properties of this compound. Studies on related compounds, such as 6-methyl-2-o-tolyl-quinoline, have been conducted in the context of palladium-catalyzed reactions, but this does not provide direct information on the m-tolyl isomer. rsc.org
Organocatalytic Systems
There is no evidence to suggest that this compound has been used or studied in the context of organocatalytic systems. Organocatalysis with quinolines often involves chiral derivatives or specific functional groups that can participate in the catalytic cycle. researchgate.net
Analytical Chemistry Methodologies
The unique structural and photophysical properties of quinoline derivatives make them valuable tools in analytical chemistry. nih.gov Their applications range from the development of sensitive chemical sensors to their use in sophisticated separation techniques.
Chemical Sensors and Biosensors
Quinoline-based compounds are integral to the development of chemical sensors and biosensors due to their fluorescent properties and ability to interact with specific analytes. ontosight.ainih.gov These sensors are designed to detect a variety of substances, including ions and biomolecules, with high sensitivity and selectivity. mdpi.comnih.gov
The fundamental principle behind many quinoline-based sensors is the change in their fluorescence upon binding to a target molecule. nih.gov This can involve either quenching or enhancement of the fluorescent signal. For instance, certain quinoline derivatives have been engineered to act as chemosensors for metal ions. rsc.org The nitrogen atom in the quinoline ring and other potential coordination sites can bind to metal ions, leading to a detectable change in the compound's photophysical properties. nih.govrsc.org
Furthermore, the versatility of the quinoline scaffold allows for the rational design of probes for specific applications. nih.gov By modifying the functional groups attached to the quinoline core, researchers can tune the sensor's selectivity and sensitivity for a particular analyte. This has led to the development of sensors for a wide range of targets, from heavy metal ions to biologically important molecules. nih.govrsc.org The development of electrolyte-insulator-semiconductor (EIS) field-effect sensors represents a new generation of electronic chips for biochemical sensing, offering direct electronic readout for the detection of pH, ion concentrations, and enzymatic reactions. mdpi.com
Table 1: Examples of Quinoline Derivatives in Sensor Applications
| Quinoline Derivative Type | Analyte Detected | Principle of Detection |
| General Quinoline-based Fluorophores | Metal Ions | Changes in fluorescence upon metal ion coordination. nih.govrsc.org |
| Functionalized Quinoline Scaffolds | Various Biomolecules | Tunable selectivity and sensitivity through chemical modification. nih.gov |
| Enzyme-Modified EIS Structures | Glucose, Penicillin | Detection of local pH changes from enzymatic reactions. mdpi.com |
Extraction and Separation Techniques
While specific applications of this compound in extraction and separation are not extensively documented in the provided search results, the general properties of quinoline and its derivatives are relevant to these techniques. Extraction is a fundamental step in isolating natural products and other chemical compounds from complex mixtures. nih.gov Methods like solvent extraction, distillation, and maceration are commonly employed. nih.gov
The solubility of quinoline derivatives in various organic solvents makes them amenable to solvent extraction procedures. wikipedia.org Their basic nature, due to the nitrogen atom, allows for manipulation of their solubility based on pH, which can be exploited in extraction and separation protocols. For instance, in an acidic medium, the quinoline nitrogen can be protonated, increasing its solubility in aqueous solutions. Conversely, in a basic medium, it will remain in its less polar, organic-soluble form. This property is a cornerstone of liquid-liquid extraction techniques for separating basic compounds from neutral or acidic components.
Furthermore, in chromatography, a key separation technique, the polarity and functional groups of quinoline derivatives influence their interaction with the stationary and mobile phases. This allows for their separation and purification. Techniques like column chromatography and high-performance liquid chromatography (HPLC) can be optimized for the separation of different quinoline isomers and derivatives based on their unique chemical structures.
Agrochemical and Dye Industry Relevance
The quinoline scaffold is a significant structural motif in both the agrochemical and dye industries. rsc.orgnih.gov Its derivatives serve as precursors to a range of important commercial products. wikipedia.org
Precursors to Herbicides and Pesticides
Quinoline derivatives have been extensively investigated for their potential as active ingredients in pesticides. ontosight.ainih.gov The quinoline scaffold is considered a "privileged" structure in the discovery of new agrochemicals, particularly fungicides. nih.gov
The oxidation of quinoline produces quinolinic acid (pyridine-2,3-dicarboxylic acid), which is a precursor to the herbicide known as "Assert". wikipedia.org Additionally, 8-hydroxyquinoline (B1678124), a derivative of quinoline, is a versatile chelating agent and a precursor to various pesticides. wikipedia.org The broad spectrum of biological activities exhibited by quinoline derivatives has driven research into their use as fungicides, bactericides, and insecticides. nih.govresearchgate.net The development of new pesticides often involves the synthesis and screening of novel quinoline derivatives to identify compounds with high efficacy and desirable environmental profiles. nih.gov For example, 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely used phenoxy herbicide for controlling broadleaf weeds. nih.gov
Use in Dyes and Pigments, including Cyanine (B1664457) Dyes
The 2- and 4-methyl derivatives of quinoline are important precursors in the synthesis of cyanine dyes. wikipedia.orgnih.gov Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. nih.gov These dyes are known for their sharp and strong absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov
Quinaldine (2-methylquinoline) is a key starting material for the synthesis of various cyanine dyes. nih.gov The methyl group at the 2-position is reactive and can undergo condensation reactions to form the polymethine bridge characteristic of cyanine dyes. nih.gov These dyes have found applications in various fields, including as photographic sensitizers and, more recently, as fluorescent probes in biomedical imaging. nih.gov The color of the resulting dye can be tuned by altering the length of the polymethine chain and the nature of the heterocyclic groups. nih.gov For instance, monomethine cyanine dyes absorb in the 450–520 nm range, while heptamethine cyanine dyes absorb in the near-infrared region (750–900 nm). nih.gov
Beyond cyanine dyes, quinoline derivatives are used in the manufacture of a variety of other dyes and pigments. rsc.orgscispace.com The specific substituents on the quinoline ring influence the color and properties of the resulting dye. scispace.com
Table 2: Quinoline Derivatives in Dye Synthesis
| Quinoline Derivative | Dye Class | Application |
| 2-Methylquinoline (Quinaldine) | Cyanine Dyes | Photographic sensitizers, fluorescent probes. wikipedia.orgnih.gov |
| 4-Methylquinoline (Lepidine) | Cyanine Dyes | Similar applications to quinaldine-based dyes. nih.gov |
| General Quinoline Derivatives | Various Dyes | Manufacturing of a broad range of dyes and pigments. rsc.org |
Ligand Design in Coordination Chemistry
The quinoline moiety is a valuable component in the design of ligands for coordination chemistry. aut.ac.nzresearchgate.net A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.orgyoutube.com The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. nih.gov
Quinoline-containing ligands can be designed to be monodentate, binding through the quinoline nitrogen, or polydentate, with additional donor atoms incorporated into the ligand structure to allow for multiple points of attachment to the metal center. aut.ac.nzyoutube.com The steric and electronic properties of the quinoline ring can be tuned by introducing substituents, which in turn influences the properties of the resulting metal complex, such as its geometry, stability, and reactivity. researchgate.net
For example, multidentate ligands containing quinoline units have been synthesized and their coordination with various transition metals like palladium, copper, zinc, and manganese has been studied. aut.ac.nz These complexes exhibit a range of coordination geometries, including square planar and distorted square-based pyramidal structures. aut.ac.nz The resulting coordination compounds have potential applications in catalysis and materials science. researchgate.net The ability to form stable complexes makes quinoline-based ligands useful in various chemical transformations and in the development of new materials with specific electronic or magnetic properties. researchgate.netrsc.org
Metal Chelating Agents and Complex Formation
The ability of quinoline derivatives to act as chelating agents is a well-documented phenomenon, primarily attributed to the nitrogen atom within the quinoline ring, which can donate a lone pair of electrons to a metal ion. researchgate.net This property is fundamental to the diverse biological and chemical applications of quinolines. The formation of stable complexes with various metal ions is a key area of research, with applications ranging from catalysis to the development of therapeutic agents. nih.govnih.gov
The chelation process often involves the quinoline nitrogen and another donor atom, typically oxygen or another nitrogen, positioned to form a stable ring structure with the metal ion. tandfonline.combendola.com In the case of this compound, the primary site for metal coordination is the nitrogen atom of the quinoline ring. While it lacks a secondary chelating group like the hydroxyl group in the well-studied 8-hydroxyquinoline, the quinoline nitrogen itself can participate in complex formation. researchgate.netacs.org The electronic properties of the tolyl and methyl substituents can influence the electron density on the nitrogen atom, thereby modulating the stability and properties of the resulting metal complexes.
Research on related quinoline derivatives demonstrates the versatility of this scaffold in forming complexes with a variety of metals. For instance, Schiff base derivatives of quinoline have been shown to form stable complexes with Cu(II), Ni(II), Co(II), and Cd(II). tandfonline.com The resulting complexes often exhibit distinct geometries and properties based on the metal ion and the specific quinoline ligand.
| Quinoline Derivative | Metal Ion | Resulting Complex Type | Coordination Behavior |
|---|---|---|---|
| 2-hydroxy-6-methylquinolin-3-carbaldehyde Schiff base | Cu(II) | 1:2 Metal-to-Ligand | Tridentate O, N, O donor |
| 2-hydroxy-6-methylquinolin-3-carbaldehyde Schiff base | Ni(II) | 1:2 Metal-to-Ligand | Tridentate O, N, O donor |
| 2-hydroxy-6-methylquinolin-3-carbaldehyde Schiff base | Co(II) | 1:2 Metal-to-Ligand | Tridentate O, N, O donor |
| 2-hydroxy-6-methylquinolin-3-carbaldehyde Schiff base | Cd(II) | 1:2 Metal-to-Ligand | Tridentate O, N, O donor |
| Salen ligand with quinoline base | Titanium | μ-oxo-dimer | Typical salen coordination, quinoline N non-coordinating |
Development of Luminescent Metal Complexes
The quinoline scaffold is a prominent chromophore in the design of luminescent materials, including organic light-emitting diodes (OLEDs). nih.gov The formation of metal complexes with quinoline-based ligands is a key strategy for developing phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.gov
The photophysical properties of these complexes, such as their emission color and quantum yield, can be finely tuned by modifying the substituents on the quinoline ring and by the choice of the metal center. pucrs.br Substituents on the quinoline ring, such as the methyl and tolyl groups in this compound, can alter the energy levels of the frontier molecular orbitals, thereby influencing the emission wavelength. The introduction of aryl groups, for example, can affect the π-conjugation of the system, leading to shifts in the absorption and emission spectra. mdpi.commdpi.com
Heavy transition metals like iridium(III), platinum(II), and ruthenium(II) are commonly used to induce strong spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state, leading to phosphorescence. nih.gov The resulting metal complexes often exhibit emission in the visible to near-infrared region of the electromagnetic spectrum. For instance, iridium(III) complexes with phenylbenzo[g]quinoline ligands have been developed as near-infrared emitters.
The following table presents photophysical data for some luminescent quinoline derivatives and their metal complexes, illustrating the range of properties that can be achieved.
| Quinoline-based Compound | Solvent/State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 4-Aryl-8-alkoxy-disubstituted quinoline | Ethanol (B145695) | - | ~400 | - |
| 2,4-Diaryl-6-alkoxy-trisubstituted quinoline | Ethanol | - | ~400 | - |
| 6-amino-2-phenyl-4-(trifluoromethyl)quinoline | DMSO | - | 400-700 | - |
| 5,7-diphenylquinoline | - | - | 382.4 | - |
| 2,5,7-triphenylquinoline | - | - | 393.6 | - |
| Aluminum complex of 8-hydroxy-5-piperidinylquinolinesulfonamide (Al(QS)3) | - | - | - | - |
| Zinc complex of 8-hydroxy-5-piperidinylquinolinesulfonamide (Zn(QS)2) | - | - | - | - |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century. nih.gov Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov The future of quinoline synthesis, including for molecules like 2-Methyl-7-m-tolylquinoline, lies in the development of novel and sustainable methodologies that are both environmentally benign and efficient.
A significant shift towards "green chemistry" principles is revolutionizing the synthesis of quinoline derivatives. researchgate.net This involves minimizing waste, reducing solvent consumption, and lowering energy input. researchgate.net Key areas of development include:
Catalysis with Earth-Abundant Metals: There is a growing trend to replace precious metal catalysts with more sustainable and cost-effective alternatives. acs.org Researchers are exploring the use of earth-abundant 3d transition metals like chromium, manganese, cobalt, and nickel for quinoline synthesis. acs.orgrsc.org For instance, a chromium-catalyzed acceptorless dehydrogenative coupling has been reported as an atom-economical method for synthesizing quinolines, producing only water and hydrogen gas as by-products. rsc.org Similarly, an air-stable nickel catalyst has been shown to effectively synthesize quinolines under mild, aerobic conditions. acs.org
Green Catalysts and Solvents: The use of greener catalysts and solvents is another critical aspect. Catalysts like p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix acs.orgarene have demonstrated effectiveness in quinoline synthesis. researchgate.net Iodine, in particular, is gaining traction as a versatile and environmentally friendly catalyst for methods like the Friedländer synthesis. rsc.org The replacement of traditional organic solvents with greener alternatives such as ethanol (B145695) and water is also a key focus. researchgate.net
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-promoted syntheses are being increasingly utilized to accelerate reaction times and improve yields, often under solvent-free conditions. nih.gov For example, a Nafion NR50 solid acid catalyst has been used for the Friedländer synthesis of quinolines in ethanol under microwave irradiation, highlighting an environmentally friendly approach. mdpi.com
These advancements pave the way for more sustainable and economical production of this compound and other structurally diverse quinoline derivatives.
Exploration of Advanced Characterization Techniques
The precise structural elucidation of newly synthesized quinoline derivatives is crucial for understanding their properties and potential applications. While standard spectroscopic techniques like FT-IR, Mass Spectrometry, and 1D NMR are routinely used, advanced characterization techniques are becoming indispensable for unambiguously determining complex structures. bohrium.comresearchgate.net
For a molecule like this compound, advanced 2D NMR techniques are particularly valuable for assigning the specific positions of the methyl and tolyl groups on the quinoline core. acs.org These techniques include:
COSY (Correlation Spectroscopy): This experiment identifies scalar spin-spin couplings between protons, helping to establish connectivity within the molecule. acs.orgipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the substitution pattern on the aromatic rings. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons, providing information about their spatial proximity and helping to confirm the relative positions of substituents. acs.orgipb.pt
The increasing complexity of synthetic quinoline derivatives necessitates the use of these advanced NMR methods to ensure accurate structural assignment. ipb.pt
Expansion of Computational Modeling Capabilities for Quinoline Systems
Computational chemistry has emerged as a powerful tool in the study of quinoline derivatives, enabling the prediction of molecular properties and guiding the design of new compounds with desired activities. researchgate.netuantwerpen.be Future research will undoubtedly see an expansion of these computational capabilities.
Density Functional Theory (DFT) calculations are widely used to optimize the molecular structures of quinoline derivatives and to calculate various quantum-molecular descriptors. uantwerpen.bescispace.com These descriptors include:
Frontier Molecular Orbitals (EHOMO and ELUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity and electronic properties. scispace.com
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE): These surfaces help to identify sites within the molecule that are prone to electrophilic or nucleophilic attack. uantwerpen.be
Quantitative Structure-Activity Relationship (QSAR) studies are another vital computational approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comnih.gov By developing robust QSAR models, researchers can predict the activity of new, unsynthesized quinoline derivatives, thereby streamlining the drug discovery process. nih.govnih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations are used to study the interactions between quinoline derivatives and biological targets, such as enzymes or receptors. nih.govnih.gov These simulations can predict the binding affinity and mode of interaction, which is crucial for designing potent and selective inhibitors for various diseases. nih.gov For instance, docking studies have been used to evaluate quinoline derivatives as potential inhibitors for targets in non-small cell lung cancer and tuberculosis. nih.govnih.gov
The continuous development of these computational methods will allow for a more rational and efficient design of novel quinoline-based compounds like this compound for specific applications.
Interdisciplinary Research Integrating Quinoline Chemistry with Novel Fields
The versatility of the quinoline scaffold makes it an ideal candidate for interdisciplinary research, bridging chemistry with fields like medicine, materials science, and nanotechnology. rsc.orgacs.org The future will likely see an expansion of quinoline chemistry into even more diverse areas.
In medicinal chemistry , quinoline derivatives are already well-established for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties. rsc.orgscispace.com Future research will focus on designing highly selective and potent quinoline-based drugs with reduced toxicity. bohrium.comnih.gov The hybridization of the quinoline scaffold with other heterocyclic motifs is a promising strategy to enhance bioactivity. researchgate.net
In materials science , quinoline derivatives have applications as corrosion inhibitors, fluorescent probes, and in nonlinear optics. uantwerpen.bescispace.com The development of novel quinoline-based materials with tailored electronic and optical properties is an active area of research.
The integration of quinoline chemistry with nanotechnology offers exciting possibilities. For example, quinoline-derived ligands can be used to create metal complexes with unique catalytic or therapeutic properties. nih.gov The encapsulation of quinoline-based compounds in hydrogels or other nanocarriers could lead to advanced drug delivery systems with sustained release and targeted action. nih.gov
Furthermore, the exploration of quinoline derivatives in fields such as agrochemicals and dyes continues to be an area of interest. researchgate.net The diverse functionalization possibilities of the quinoline ring system ensure its continued relevance in a wide array of scientific and technological applications.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 2-Methyl-7-m-tolylquinoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions. For example, using a Skraup or Doebner-Miller reaction with m-toluidine derivatives. Optimization includes varying catalysts (e.g., polyphosphoric acid), temperature gradients (80–120°C), and solvent systems (e.g., ethanol or DMF). Purification via column chromatography with silica gel (hexane/ethyl acetate) is standard. Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl and m-tolyl groups).
- HRMS for molecular ion verification.
- HPLC (>95% purity threshold) with a C18 column and UV detection (λ = 254 nm).
- Melting Point consistency with literature data. For novel derivatives, elemental analysis (C, H, N) is critical .
Q. What are the common challenges in isolating this compound intermediates, and how can they be addressed?
- Methodological Answer : Challenges include byproduct formation (e.g., regioisomers) and low solubility. Solutions:
- Use gradient elution in chromatography to separate isomers.
- Recrystallization from ethanol/water mixtures.
- Monitor reaction progress via TLC (Rf comparison with standards) .
Advanced Research Questions
Q. How do substituent modifications on the quinoline core (e.g., m-tolyl vs. chloro groups) impact biological activity, and what methodologies validate these effects?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 7-chloro or 7-methoxy derivatives) and testing against target systems (e.g., antimicrobial assays). Use standardized protocols:
- MIC assays against Gram-positive/negative bacteria.
- Molecular docking to predict binding affinity to enzyme targets (e.g., DNA gyrase).
- In vitro cytotoxicity (MTT assay) to assess selectivity .
Q. What analytical techniques are suitable for studying metal-ion complexation with this compound, and how does this influence material science applications?
- Methodological Answer : Spectrophotometric titration (UV-Vis) in ethanol/water solutions quantifies complex stability constants (logβ). X-ray crystallography or DFT calculations model coordination geometries. Applications include:
- Fluorescent sensors for environmental metal detection.
- Organic electronics (e.g., charge-transfer complexes for OLEDs) .
Q. How can researchers resolve contradictions in reported pharmacological data for quinoline derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions (e.g., cell lines, serum concentration). Mitigation strategies:
- Cross-validate using multiple assays (e.g., enzymatic vs. cell-based).
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-analysis of literature data to identify trends (e.g., substituent electronegativity vs. activity) .
Q. What computational approaches are effective in predicting the physicochemical properties of this compound derivatives?
- Methodological Answer : Use software like Gaussian or Schrödinger Suite for:
- LogP calculations (lipophilicity) via DFT.
- ADMET prediction (e.g., BBB permeability, CYP450 inhibition).
- Molecular dynamics simulations to study membrane interactions. Validate predictions with experimental solubility/permeability assays .
Data Presentation and Reproducibility
Q. How should researchers present spectral data and synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report NMR shifts (δ in ppm), coupling constants (J in Hz), and integration ratios.
- Include detailed experimental steps (e.g., "refluxed for 12 h under N₂").
- Deposit raw data (e.g., NMR FID files) in repositories like Zenodo .
Q. What statistical methods are appropriate for analyzing dose-response data in quinoline bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. Report confidence intervals and p-values. For high-throughput data, employ machine learning (e.g., Random Forest) to identify predictive features .
Tables for Key Findings
Table 1 : Comparative Bioactivity of this compound Derivatives
| Derivative | Target Organism/Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7-Chloro analog | S. aureus | 2.1 | |
| 7-Methoxy analog | DNA gyrase | 5.8 | |
| Parent compound | HepG2 cells (cytotox) | >100 |
Table 2 : Optimized Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes cyclization |
| Catalyst (PPA) | 1.5 equiv | Reduces byproducts |
| Reaction Time | 8–10 h | Balances conversion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
